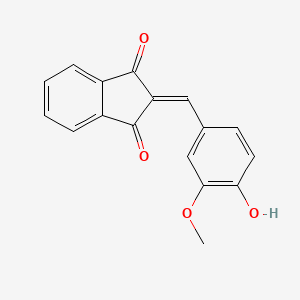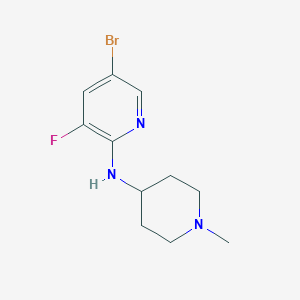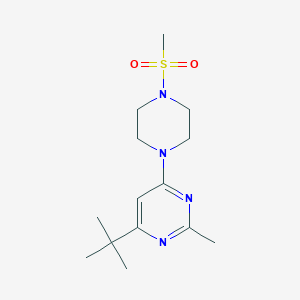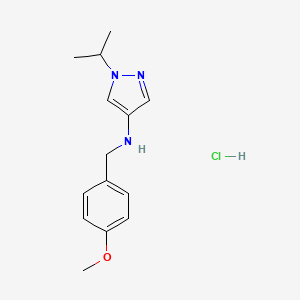
2-(4-hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzylidene group attached to an indene-dione core, with hydroxy and methoxy substituents on the benzylidene ring. Its structure allows for diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with indene-1,3-dione. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the indene-dione core can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-(4-formyl-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione.
Reduction: Formation of 2-(4-hydroxy-3-methoxybenzylidene)-1H-indene-1,3-diol.
Substitution: Formation of 2-(4-alkoxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(4-hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with cellular nucleophiles, particularly thiols. The compound’s α,β-unsaturated ketone moiety can undergo Michael addition with thiol groups in proteins, leading to the formation of covalent adducts. This interaction can disrupt protein function and induce apoptosis in cancer cells . Additionally, the compound may modulate the expression of microRNAs and other genes involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
2-(4-hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:
2-(4-hydroxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one: Similar structure but with a benzothiophene core instead of an indene-dione core.
(2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone: A synthetic curcumin analogue with two benzylidene groups attached to a cyclohexanone core.
4-hydroxy-3-methoxybenzaldehyde nicotinamide:
These compounds share structural similarities but differ in their core structures and specific functional groups, leading to variations in their chemical reactivity and biological activities.
Propiedades
IUPAC Name |
2-[(4-hydroxy-3-methoxyphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-21-15-9-10(6-7-14(15)18)8-13-16(19)11-4-2-3-5-12(11)17(13)20/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHKQWBQYOBTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Tert-butyl-6-{[1-(5-fluoro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15113364.png)
![1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B15113369.png)
![2-(4-{Cyclopropyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B15113382.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B15113395.png)
![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15113409.png)


![2-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B15113429.png)
![4,4-difluoro-1-{5H,7H,8H-pyrano[4,3-c]pyridazin-3-yl}piperidine](/img/structure/B15113437.png)
![1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15113446.png)
![6-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15113451.png)

![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15113462.png)
![3-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B15113464.png)
